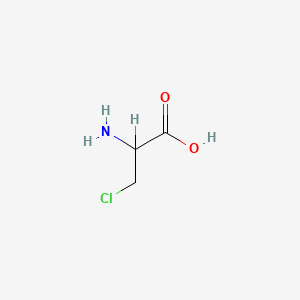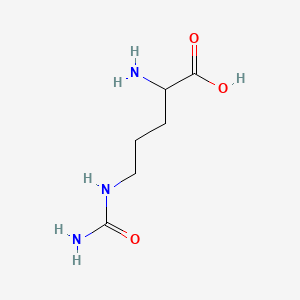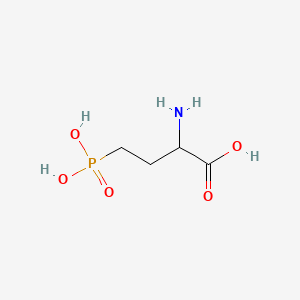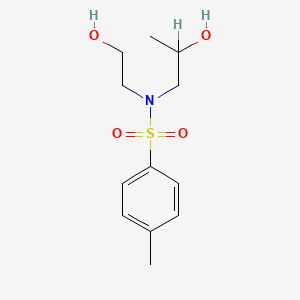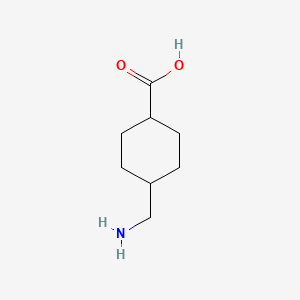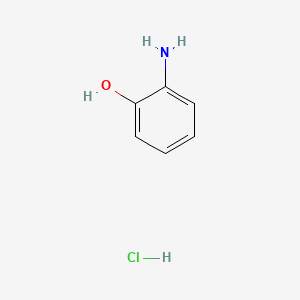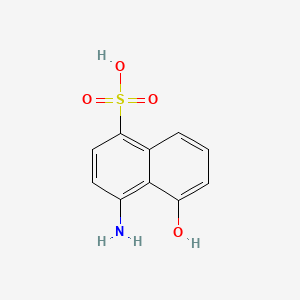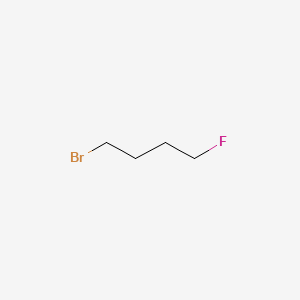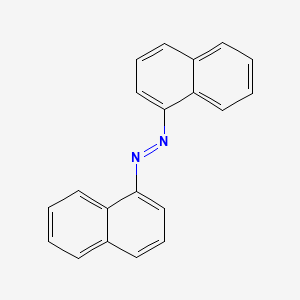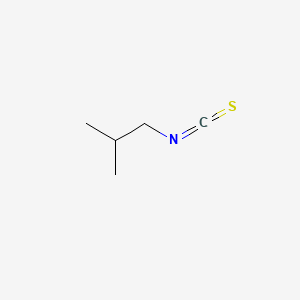
异丁基异硫氰酸酯
描述
Synthesis Analysis
The synthesis of isothiocyanates, including isobutyl isothiocyanate, typically involves the formation of dithiocarbamate salts followed by their desulfurization. Various desulfurization agents, such as thiophosgene, lead nitrate, and hydrogen peroxide, are used to achieve this transformation. Methods such as microwave-assisted synthesis and the tandem Staudinger/aza-Wittig reactions are also notable for their efficiency in synthesizing isothiocyanates (Eschliman & Bossmann, 2019).
Molecular Structure Analysis
N-urethane-protected amino alkyl isothiocyanates, closely related to isobutyl isothiocyanate, have been synthesized and characterized, demonstrating their utility in peptidomimetics synthesis. The X-ray diffraction analysis of these compounds provides insight into their orthorhombic crystal system, aiding in the understanding of the molecular structure of isothiocyanates (Sureshbabu et al., 2009).
Chemical Reactions and Properties
Isothiocyanates, including isobutyl isothiocyanate, participate in a variety of chemical reactions, making them important organic intermediates. Their applications span from synthesis of complex compounds to biotechnological uses, highlighting their versatility and reactivity (Guangyi, 2007). The chemistry of isothiocyanates is rich, with reactions enabling the synthesis of heterocyclic compounds and the exploration of their potential applications (Sharma, 1989).
Physical Properties Analysis
The physical properties of isothiocyanates, such as solubility, boiling point, and melting point, are crucial for their handling and application in various chemical reactions. While specific data for isobutyl isothiocyanate was not directly provided, understanding these properties is essential for the synthesis and application of all isothiocyanates.
Chemical Properties Analysis
The chemical properties of isothiocyanates, such as reactivity with nucleophiles, electrophiles, and their behavior under different chemical conditions, are fundamental to their widespread use in organic synthesis. The formation of isothiocyanates from primary amines and carbon disulfide via electrochemical methods highlights the ongoing development in the synthesis and application of these compounds, providing a greener and more efficient approach (Kiaku et al., 2023).
科学研究应用
化学预防和抗癌效果
异丁基异硫氰酸酯(IITC)以及其他异硫氰酸酯已被研究用于预防疾病和治疗效果。从西兰花和水田芥中分离出的芥子硫素和苯乙基异硫氰酸等异硫氰酸酯的临床试验显示出对从癌症到自闭症等多种疾病的潜在效果(Palliyaguru, Yuan, Kensler, & Fahey, 2018)。此外,IITC的化学保护特性,特别是在动物癌变模型中的多种机制,包括诱导细胞保护蛋白和抑制促炎反应(Dinkova-Kostova, 2013)。
抗微生物活性
包括IITC在内的异硫氰酸酯表现出显著的抗微生物特性。一项关注异硫氰酸酯对耐甲氧西林金黄色葡萄球菌(MRSA)有效性的研究显示出强烈的剂量依赖性抗菌效果,表明它们作为抗微生物剂的潜力(Dias, Aires, & Saavedra, 2014)。
生化机制
像其他异硫氰酸酯一样,IITC可以在细胞模型中诱导凋亡和半胱氨酸蛋白酶活性。这种凋亡诱导被认为是它们化学预防功能的关键机制(Yu et al., 1998)。此外,各种异硫氰酸酯在诱导抗癌相2酶方面的差异效力与它们在细胞内积累和与细胞组分的相互作用有关(Zhang & Talalay, 1998)。
药代动力学
了解IITC的药代动力学对于它们在人类健康中的潜在应用至关重要。研究已经关注它们在体内的行为,这对于确定摄入间隔并保持这些化合物的有效浓度至关重要(Lamy, Scholtes, Herz, & Mersch-Sundermann, 2011)。
在人类健康和疾病中的潜力
IITC已被评估其在降低结肠癌风险方面的作用,其保护作用可能受到类似GSTM1和GSTT1基因等遗传因素的调节(Yang et al., 2010)。这突显了在使用IITC进行疾病预防时个性化方法的潜力。
安全和危害
未来方向
Isobutyl isothiocyanate has been shown to be a potent heat tolerance enhancer for Arabidopsis . It induced the heat shock response (HSR) in the whole Arabidopsis seedlings, and the isobutyl ITC-treated plants showed higher heat tolerance than the phenethyl ITC-treated plants . This suggests that isobutyl ITC could be a more potent heat tolerance enhancer than phenethyl ITC .
属性
IUPAC Name |
1-isothiocyanato-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c1-5(2)3-6-4-7/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDDRJXKROCWRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207846 | |
| Record name | Isobutyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; Green pungent aroma | |
| Record name | Isobutyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1864/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |
| Record name | Isobutyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1864/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.935-0.945 | |
| Record name | Isobutyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1864/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Isobutyl isothiocyanate | |
CAS RN |
591-82-2 | |
| Record name | Isobutyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpropyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A498ZC6Z4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isobutyl isothiocyanate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032345 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



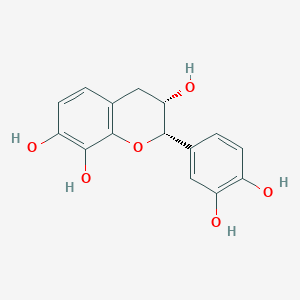
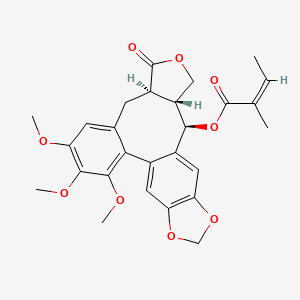
![(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one](/img/structure/B1265357.png)

phenyl]methyl}carbamoyl)amino}-1-methylpiperidin-1-ium](/img/structure/B1265361.png)
